molecular formula C23H14F2N2O5 B2621287 N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888460-53-5

N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2621287
CAS No.: 888460-53-5
M. Wt: 436.371
InChI Key: UUJORBFVCUYRLD-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” is a complex organic compound that features a benzodioxole ring, a difluorobenzamido group, and a benzofuran carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Difluorobenzamido Group: This step may involve the reaction of a difluorobenzoyl chloride with an amine to form the amide bond.

    Construction of the Benzofuran Ring: This can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.

    Coupling Reactions: The final step often involves coupling the benzodioxole and benzofuran intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole or benzofuran rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-dichlorobenzamido)-1-benzofuran-2-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-dimethylbenzamido)-1-benzofuran-2-carboxamide

Uniqueness

The presence of the difluorobenzamido group in “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N2O5/c24-14-5-3-6-15(25)19(14)22(28)27-20-13-4-1-2-7-16(13)32-21(20)23(29)26-12-8-9-17-18(10-12)31-11-30-17/h1-10H,11H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJORBFVCUYRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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